tert-Butyl 6-cyano-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 6-cyano-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
The synthesis of tert-Butyl 6-cyano-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, to form the indazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents like oxygen . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-cyano-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-cyano-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyano-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell growth and survival .
Comparison with Similar Compounds
tert-Butyl 6-cyano-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
- tert-Butyl 6-amino-1H-indazole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
These compounds share similar structural motifs but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
tert-butyl 6-cyanoindazole-1-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,1-3H3 |
InChI Key |
ZWGFIBZNRWWYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C#N)C=N1 |
Origin of Product |
United States |
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